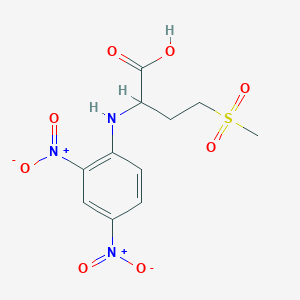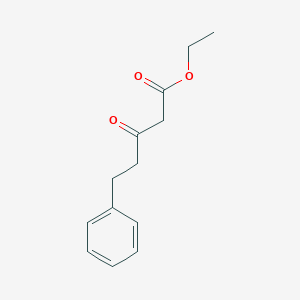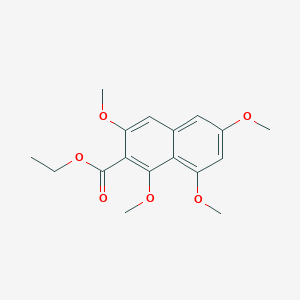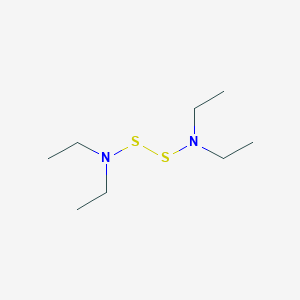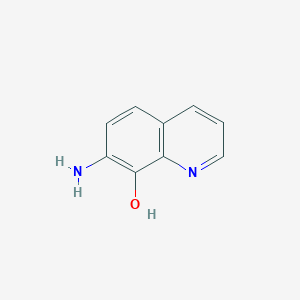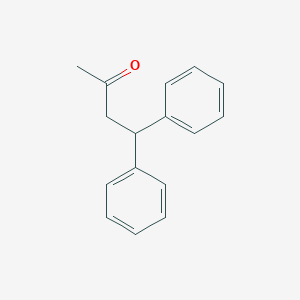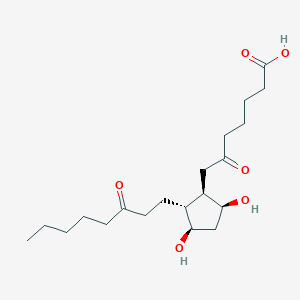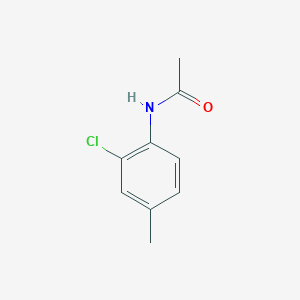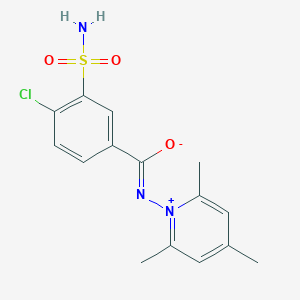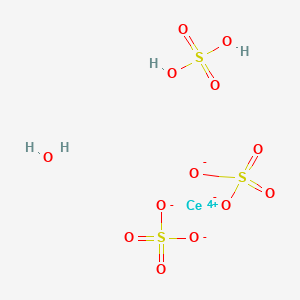
Cerium(IV) sulfate hydrate, complex with sulfuric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cerium(IV) sulfate hydrate, complex with sulfuric acid, is a chemical compound with the formula Ce(SO4)2 · xH2O · yH2SO4. It is known for its yellow to orange powder or crystalline appearance. This compound is widely used in various scientific and industrial applications due to its strong oxidizing properties and ability to form stable complexes .
Mechanism of Action
Target of Action
Cerium(IV) sulfate hydrate, complex with sulfuric acid, is primarily used as a catalyst in various chemical reactions . It targets the reactants in these reactions, facilitating their transformation into the desired products.
Mode of Action
As a catalyst, this compound accelerates chemical reactions without being consumed in the process . It does this by lowering the activation energy required for the reaction to proceed, thereby increasing the reaction rate .
Biochemical Pathways
The specific biochemical pathways affected by this compound depend on the reaction it is catalyzing. For example, it can be used in the production of pentyl butyrate and butyl acetate in food fragrances . In these reactions, it facilitates the synthesis of these compounds, affecting the associated biochemical pathways .
Result of Action
The primary result of the action of this compound, is the acceleration of chemical reactions . This leads to an increase in the production rate of the desired products .
Action Environment
The efficacy and stability of this compound as a catalyst can be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . For example, the tetrahydrate form of Cerium(IV) sulfate loses water when heated to 180-200 °C .
: Cerium (IV) sulfate hydrate, complex with sulfuric acid : Cerium (IV) Sulfate Hydrate, Complex with Sulfuric Acid (CAS No. 17106-39-7) : Cerium(IV) sulfate - Wikipedia
Biochemical Analysis
Biochemical Properties
It is known that the ceric ion acts as a strong oxidizer under acidic conditions . This suggests that it may interact with various enzymes, proteins, and other biomolecules in biochemical reactions, potentially altering their function or activity.
Cellular Effects
Given its strong oxidizing properties, it may influence cell function by altering redox-sensitive signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Cerium(IV) sulfate hydrate, complex with sulfuric acid is not well-defined. As a strong oxidizer, it may exert its effects at the molecular level by interacting with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the tetrahydrate form of cerium(IV) sulfate loses water when heated to 180-200 °C , suggesting that its effects may change over time under certain conditions.
Metabolic Pathways
Given its strong oxidizing properties, it may interact with enzymes or cofactors involved in redox reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cerium(IV) sulfate hydrate, complex with sulfuric acid, can be synthesized by reacting cerium(IV) oxide (CeO2) with concentrated sulfuric acid (H2SO4). The reaction typically involves heating the mixture to facilitate the formation of the desired compound. The general reaction is as follows:
CeO2+2H2SO4→Ce(SO4)2+2H2O
The resulting product is then hydrated to form the complex with sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound, involves similar reaction conditions but on a larger scale. The process includes the careful control of temperature and concentration to ensure high purity and yield. The compound is often produced in batch reactors where cerium(IV) oxide is dissolved in sulfuric acid, followed by crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions
Cerium(IV) sulfate hydrate, complex with sulfuric acid, undergoes various types of chemical reactions, including:
Oxidation: As a strong oxidizing agent, it can oxidize a wide range of organic and inorganic compounds.
Reduction: It can be reduced to cerium(III) sulfate in the presence of reducing agents.
Complexation: It forms stable complexes with various ligands, including organic acids and other anions
Common Reagents and Conditions
Oxidation Reactions: Common reagents include oxalic acid and sulfite ions. These reactions are typically carried out in acidic conditions.
Reduction Reactions: Reducing agents such as hydrogen peroxide or ascorbic acid are used under controlled conditions to reduce cerium(IV) to cerium(III).
Complexation Reactions: Ligands such as dioxysuccinic acid and other carboxylic acids are used to form stable complexes with cerium(IV).
Major Products Formed
Oxidation: The major products include oxidized organic compounds and cerium(III) sulfate.
Reduction: The primary product is cerium(III) sulfate.
Complexation: Various cerium(IV) complexes with organic ligands are formed
Scientific Research Applications
Cerium(IV) sulfate hydrate, complex with sulfuric acid, has numerous applications in scientific research:
Chemistry: It is used as a strong oxidizing agent in redox titrations and analytical chemistry.
Biology: It is employed in the synthesis of nanoparticles for biological applications, including drug delivery and imaging.
Medicine: Research is ongoing into its potential use in medical treatments, particularly in oxidative stress-related conditions.
Industry: It is used in the production of colored glass, as a catalyst in organic synthesis, and in the polishing of optical glass .
Comparison with Similar Compounds
Similar Compounds
Cerium(IV) ammonium sulfate: Another cerium(IV) compound with strong oxidizing properties, used in similar applications.
Cerium(III) sulfate: The reduced form of cerium(IV) sulfate, used in different redox reactions.
Cerium(IV) nitrate: A cerium(IV) compound used in analytical chemistry and as an oxidizing agent
Uniqueness
Cerium(IV) sulfate hydrate, complex with sulfuric acid, is unique due to its ability to form stable complexes with sulfuric acid, enhancing its solubility and reactivity. This makes it particularly useful in applications requiring strong and stable oxidizing agents .
Properties
CAS No. |
17106-39-7 |
|---|---|
Molecular Formula |
CeH4O13S3 |
Molecular Weight |
448.3 g/mol |
IUPAC Name |
cerium(4+);sulfuric acid;disulfate;hydrate |
InChI |
InChI=1S/Ce.3H2O4S.H2O/c;3*1-5(2,3)4;/h;3*(H2,1,2,3,4);1H2/q+4;;;;/p-4 |
InChI Key |
FGTHNVIWCFTMAV-UHFFFAOYSA-J |
SMILES |
O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Canonical SMILES |
O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[O-]S(=O)(=O)[O-].[Ce+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Fluorophenyl)iminomethyl]phenol](/img/structure/B107254.png)

![[(Octadecyloxy)methyl]oxirane](/img/structure/B107259.png)
